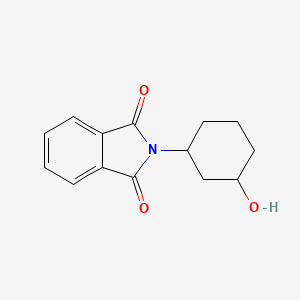
2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione
Vue d'ensemble
Description
Synthesis Analysis
Isoindolines, including “2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione”, can be synthesized using simple heating and relatively quick solventless reactions . The synthesis involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Molecular Structure Analysis
The molecular structure of “this compound” involves a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. The InChI key for this compound is YLHCMDNAKVPTIO-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include intramolecular cyclization and intermolecular coupling oxidation reactions . These reactions result in the formation of three new C–C bonds and two new C aryl –O bonds .Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its IR spectra exhibited an amine group between 3135–3365 cm –1 and sharply carbonyl at 1706 and 1730 cm –1 .Applications De Recherche Scientifique
- Les chercheurs ont exploré l’utilisation de dérivés de 2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione dans le développement de médicaments. Ces composés présentent une réactivité chimique variée, ce qui en fait des éléments de construction précieux pour de nouveaux agents pharmaceutiques .
- La synthèse de dérivés d’isoindoline-1,3-dione a suscité un intérêt considérable, diverses méthodes ayant été utilisées pour accéder à ces composés hétérocycliques fascinants. Une approche courante implique la réaction de condensation d’une amine primaire aromatique avec un dérivé d’anhydride maléique, conduisant à la formation de l’échafaudage N-isoindoline-1,3-dione .
- Les dérivés d’isoindoline-1,3-dione ont des applications potentielles en tant qu’herbicides et pesticides en raison de leurs propriétés chimiques. Les chercheurs ont étudié leur efficacité dans le contrôle de la croissance indésirable des plantes et des ravageurs .
- Le squelette d’isoindoline-1,3-dione peut servir de plateforme pour le développement de colorants et de teintures. Ces composés peuvent trouver une application dans les textiles, les peintures et d’autres industries où des couleurs vives sont souhaitées .
- L’incorporation de dérivés d’isoindoline-1,3-dione dans les polymères peut améliorer leurs propriétés. Ces composés peuvent agir comme stabilisateurs, absorbeurs UV ou agents de réticulation, contribuant à l’amélioration des performances des matériaux .
- Les isoindoline-1,3-diones participent à diverses transformations organiques. Les chercheurs ont exploré des méthodologies innovantes pour synthétiser efficacement ces composés avec divers schémas de substitution .
- Notamment, des réactions catalysées par SiO2-tpy-Nb ont été utilisées pour synthétiser des isoindolines-1,3-diones à partir d’acides ou d’anhydrides o-phtaliques avec des amines, donnant des rendements moyens à excellents .
- Le noyau d’isoindoline-1,3-dione peut être modifié pour créer des matériaux photochromes. Ces composés subissent des changements de couleur réversibles lors de l’exposition à la lumière, ce qui les rend utiles dans les dispositifs optiques, les capteurs et les écrans .
Synthèse pharmaceutique
Herbicides et pesticides
Colorants et teintures
Additifs pour polymères
Synthèse organique
Matériaux photochromes
En résumé, la compréhension des relations structure-activité et des propriétés biologiques des dérivés de This compound est cruciale pour libérer leur potentiel en tant qu’agents thérapeutiques. Des approches synthétiques durables et respectueuses de l’environnement sont également mises en avant dans ce domaine . Si vous souhaitez des informations plus détaillées sur une application particulière, n’hésitez pas à nous le faire savoir ! 😊
Mécanisme D'action
Target of Action
The primary targets of 2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione are the human dopamine receptors D2 and D3 . These receptors play a crucial role in the nervous system, influencing mood, reward, and motor control.
Mode of Action
The compound interacts with the dopamine receptors, modulating their activity .
Biochemical Pathways
The compound’s interaction with dopamine receptors can affect various biochemical pathways. For instance, it has been suggested that isoindolines and isoindoline-1,3-dione derivatives can inhibit β-amyloid protein aggregation , which is implicated in Alzheimer’s disease.
Pharmacokinetics
In silico analysis suggests that isoindolines have good properties as ligands of the dopamine receptor d2
Result of Action
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CTZ is its broad range of biological activities, making it a promising candidate for the treatment of multiple diseases. Additionally, it has been found to have low toxicity in animal models, indicating that it may be safe for use in humans. However, one limitation of CTZ is its low solubility in water, which can make it difficult to administer in certain forms.
Orientations Futures
There are several potential future directions for research on CTZ. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of CTZ and to identify any potential side effects. Finally, research is needed to develop new formulations of CTZ that can improve its solubility and bioavailability.
Safety and Hazards
The safety information for “2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione” indicates that it has some hazards associated with it. The compound is labeled with the GHS07 pictogram and has hazard statements H315, H319, and H335 . These statements indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Analyse Biochimique
Biochemical Properties
It is known that isoindoline-1,3-dione derivatives have the potential to interact with various enzymes, proteins, and other biomolecules . For instance, they have been found to modulate the dopamine receptor D3 , suggesting a potential application as antipsychotic agents .
Cellular Effects
It has been suggested that isoindoline-1,3-dione derivatives may have an impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, they have been found to inhibit β-amyloid protein aggregation, indicating a potential capacity in the treatment of Alzheimer’s disease .
Molecular Mechanism
It is known that isoindoline-1,3-dione derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that isoindoline-1,3-dione derivatives can exhibit changes in their effects over time in laboratory settings .
Dosage Effects in Animal Models
Metabolic Pathways
It is known that isoindoline-1,3-dione derivatives can interact with various enzymes or cofactors .
Transport and Distribution
It is known that isoindoline-1,3-dione derivatives can interact with various transporters or binding proteins .
Subcellular Localization
It is known that isoindoline-1,3-dione derivatives can be directed to specific compartments or organelles through various mechanisms .
Propriétés
IUPAC Name |
2-(3-hydroxycyclohexyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c16-10-5-3-4-9(8-10)15-13(17)11-6-1-2-7-12(11)14(15)18/h1-2,6-7,9-10,16H,3-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLDVWHNOYBREN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)N2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]cyclobutanecarboxamide](/img/structure/B2389511.png)
![2-Methyl-2-[1-(4-nitrophenoxy)ethyl]-1,3-dioxolane](/img/structure/B2389516.png)
![3-[(3-chlorophenyl)sulfonyl]-N-(4-fluorobenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2389517.png)
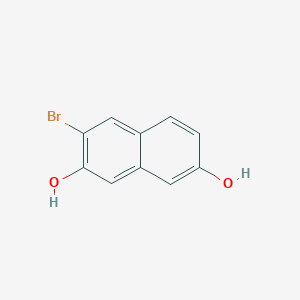

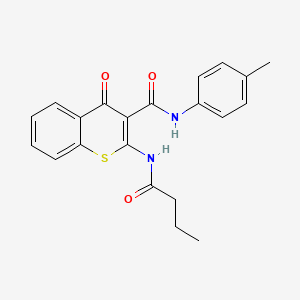
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea](/img/structure/B2389523.png)


![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2389527.png)
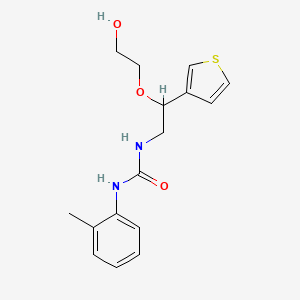
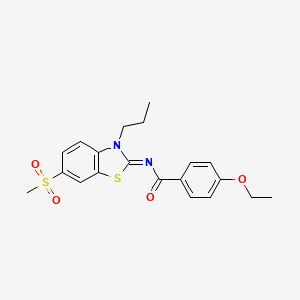
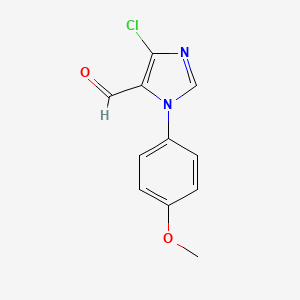
![6-chloro-1-[(2,6-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2389533.png)